molecular formula C18H15ClN2O3 B296312 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B296312
M. Wt: 342.8 g/mol
InChI Key: IHRBRVHREYJFGX-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, also known as CLEO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In particular, 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been reported to bind to the estrogen receptor, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
Studies have shown that 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has also been shown to reduce the production of inflammatory cytokines in vitro and in vivo. In animal studies, 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been reported to exhibit analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is its high purity and yield, which makes it suitable for large-scale production. Additionally, 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been reported to exhibit low toxicity in vitro and in vivo, making it a potentially safe compound for use in lab experiments. However, one of the limitations of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is its poor solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-based materials for optoelectronic applications. Additionally, further studies are needed to elucidate the mechanism of action of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole and to identify its molecular targets. Finally, the potential use of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole as a therapeutic agent for the treatment of various diseases warrants further investigation.
Conclusion
In conclusion, 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2-chlorostyrene and 3,4-dimethoxybenzohydrazide in the presence of phosphorus oxychloride. 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been widely studied for its potential applications in medicinal chemistry, materials science, and optoelectronics. The mechanism of action of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole exhibits a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activities. While 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several advantages, such as high yield and low toxicity, its poor solubility in water may limit its use in certain applications. There are several future directions for the study of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, including the development of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-based materials for optoelectronic applications and the identification of its molecular targets.

Synthesis Methods

The synthesis of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2-chlorostyrene and 3,4-dimethoxybenzohydrazide in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to yield 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. This method has been reported to have high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and optoelectronics. In medicinal chemistry, 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. In materials science, 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions. In optoelectronics, 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been utilized as a blue-emitting material for organic light-emitting diodes.

properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H15ClN2O3/c1-22-15-9-7-13(11-16(15)23-2)18-20-17(24-21-18)10-8-12-5-3-4-6-14(12)19/h3-11H,1-2H3/b10-8+

InChI Key

IHRBRVHREYJFGX-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)/C=C/C3=CC=CC=C3Cl)OC

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C=CC3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C=CC3=CC=CC=C3Cl)OC

Origin of Product

United States

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